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Compound of Interest

Compound Name:
2-Bromo-1-(5-methyl-1-

benzofuran-2-yl)ethan-1-one

CAS No.: 1178862-94-6

Cat. No.: B2545118

Get Quote

Executive Summary
Benzofuran bromoketones, particularly 2-(bromoacetyl)benzofuran, are critical intermediates in

the synthesis of bioactive scaffolds (e.g., anti-arrhythmic agents like Amiodarone, anti-tumor

neolignans). Their accurate characterization is essential for monitoring reaction progress and

impurity profiling in pharmaceutical development.

This guide provides a comparative analysis of the mass spectrometric (MS) behavior of

benzofuran bromoketones against their non-halogenated precursors. It focuses on the distinct

fragmentation pathways driven by the labile C–Br bond and the stability of the benzofuran

acylium ion.

Key Differentiators:

Isotopic Fingerprint: The 1:1 doublet intensity (
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Br/

Br) is the primary diagnostic filter.

Alpha-Cleavage Dominance: Unlike aliphatic ketones, the benzofuran moiety directs

fragmentation almost exclusively toward the formation of resonance-stabilized

heteroaromatic acylium ions.

Absence of McLafferty Rearrangement: Due to the lack of

-hydrogens in the acetyl side chain, these compounds rely on direct bond scission rather
than rearrangement, simplifying spectral interpretation.

Comparative Analysis: Bromoketones vs.
Alternatives
Table 1: Spectral Characteristics Comparison
This table contrasts the MS behavior of the target bromoketone against its non-brominated

precursor (2-acetylbenzofuran) and a standard aliphatic bromoketone.
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Feature
Benzofuran

Bromoketone

(Target)

2-Acetylbenzofuran

(Precursor)

Aliphatic

Bromoketone (e.g.,
1-bromo-2-
butanone)

Molecular Ion (

)

Distinct 1:1 Doublet

(separated by 2 Da).

[1] Moderate intensity.

Single dominant peak.

High intensity.

Weak or absent

(unstable).

Primary

Fragmentation

-Cleavage (loss of

) & C–Br Homolysis.

-Cleavage (loss of

).

-Cleavage &

McLafferty (if chain

length allows).[2]

Base Peak (EI) 145 (Benzofuroyl

cation).

145 (Benzofuroyl

cation).[3]

Variable (often alkyl

cation).

Diagnostic Neutral

Loss

93/95 (

) and

28 (

).

15 (

) and

28 (

).

80 (

).

Soft Ionization (ESI+) doublet; facile loss of

HBr.
single peak; stable.

or

; labile.

Table 2: Diagnostic Ion List for 2-
(Bromoacetyl)benzofuran
Precursor MW: ~239/241 Da (based on

)
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m/z Value Ion Identity Origin / Pathway
Relative
Abundance (Est.)

238 / 240
Molecular Ion (Radical

Cation)
20–40%

159

Loss of Bromine

radical (Homolytic

cleavage)

10–25%

145

Base Peak.

-Cleavage (Loss of

)

100%

117
Decarbonylation (Loss

of CO from m/z 145)
40–60%

89

Further ring

contraction / loss of

CO

15–30%

Mechanistic Deep Dive
The fragmentation of benzofuran bromoketones is governed by the competition between

charge retention on the aromatic ring and the lability of the carbon-halogen bond.

Pathway A: Alpha-Cleavage (The Dominant Route)
The bond between the carbonyl carbon and the alpha-carbon (holding the bromine) is

weakened. Ionization generates a radical cation which preferentially cleaves to release the

stable benzofuroyl cation (

145). This ion is resonance-stabilized by the oxygen lone pair in the furan ring.

Mechanism:

Pathway B: Carbon-Bromine Cleavage
Direct homolytic cleavage of the C–Br bond yields the
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cation (

159). This is less favored than

-cleavage in Electron Impact (EI) but is often observed in Electrospray Ionization (ESI) as a
loss of HBr from the protonated molecule

.

Pathway C: Ring Contraction (CO Elimination)
Following the formation of the acylium ion (

145), the benzofuran system undergoes a characteristic loss of carbon monoxide (28 Da),
resulting in a phenyl-like cation (

117). This step confirms the presence of the benzofuran core structure.

Visualization of Fragmentation Pathways[4][5][6][7]
The following diagram maps the logical flow of fragmentation for a generic benzofuran

bromoketone, illustrating the competing pathways.

Molecular Ion (M+)
m/z 238 / 240
(1:1 Doublet)

Benzofuroyl Cation
m/z 145

(Base Peak)

Alpha-Cleavage

[M - Br]+
m/z 159

C-Br Homolysis

Ring Contraction Ion
m/z 117

-CO (Decarbonylation)

C7H5+ Fragment
m/z 89

-CO / Ring Opening

Loss of •CH2Br Loss of •Br Loss of CO (-28)
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Click to download full resolution via product page

Figure 1: Fragmentation tree for 2-(bromoacetyl)benzofuran showing the divergence between

alpha-cleavage (red path) and halogen loss (green path).

Experimental Protocol: Impurity Profiling
This protocol is designed to validate the presence of brominated intermediates in a synthesis

mixture.

Methodology: LC-MS/MS Structural Confirmation
Objective: Distinguish 2-(bromoacetyl)benzofuran from its non-brominated starting material and

hydrolysis byproducts.

Sample Preparation:

Dissolve 1 mg of crude reaction mixture in 1 mL Acetonitrile (ACN).

Dilute 1:100 with 50:50 ACN:Water (+0.1% Formic Acid).

LC Conditions:

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

Gradient: 5% to 95% B over 5 minutes (A: Water + 0.1% FA; B: ACN + 0.1% FA).

Rationale: Bromoketones are less polar than their hydrolysis alcohols but more polar than

the parent benzofuran; a gradient ensures separation.

MS Parameters (ESI+):

Source Temp: 350°C (Ensure volatilization without thermal degradation).

Scan Mode: Full Scan (100–500 Da) followed by Data-Dependent MS2.

Collision Energy: Stepped (15, 30, 45 eV) to capture both the fragile molecular ion and the

stable acylium core.
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Data Analysis (Pass/Fail Criteria):

Criterion 1: Presence of doublet at expected RT (approx 239/241 Da in ESI+).

Criterion 2: MS2 spectrum must show dominant peak at

145 (Acylium).

Criterion 3: Absence of

161 peak (indicates hydrolysis to alcohol).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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